molecular formula C8H11ClN2O2 B2637431 ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate CAS No. 1693896-45-5

ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B2637431
CAS No.: 1693896-45-5
M. Wt: 202.64
InChI Key: GLRYPOWIDJMQRK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The resulting intermediate is then reacted with formic acid to yield the final product . Another method involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid with thionyl chloride in chloroform at 50°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), acids (e.g., formic acid), and nucleophiles (e.g., amines). Reaction conditions typically involve moderate temperatures and solvents such as chloroform or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of substituents, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology and agrochemistry.

This compound belongs to the pyrazole family, known for their versatile chemical properties. The compound can undergo several reactions, including:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines or thiols.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Oxidation and Reduction : These reactions can modify functional groups to enhance biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various pathogens. A study reported that derivatives of this compound demonstrated potent activity against Mythimna separate, Helicoverpa armigera, and Spodoptera frugiperda, with lethal activities observed at concentrations as low as 500 mg/L .

Anticancer Activity

The compound's derivatives have been evaluated for anticancer properties, showing promising results in inhibiting cancer cell lines. For instance, certain pyrazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

Compound Cell Line IC50 (µM)
Ethyl 4-chloro-1-ethyl-pyrazoleA549 (lung)26
Pyrazole derivative XMCF7 (breast)3.79
Pyrazole derivative YHep-2 (laryngeal)3.25

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. For example, some studies suggest that these compounds may act as inhibitors of Aurora kinases, which are critical in cancer cell mitosis .

Case Studies

Several studies have explored the biological applications of this compound:

  • Antifungal Activity : A derivative demonstrated an inhibition rate of 77.8% against Pyricularia oryzae, indicating its potential use in agricultural applications as a fungicide .
  • Insecticidal Activity : In laboratory settings, compounds derived from this compound showed effective insecticidal properties, suggesting their utility in pest management strategies .
  • Pharmacological Studies : Ongoing research is investigating the compound's role in drug discovery, focusing on its potential as an anti-inflammatory and anticancer agent due to its ability to modulate various biochemical pathways .

Properties

IUPAC Name

ethyl 4-chloro-2-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRYPOWIDJMQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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